3-{5-[(dibutylamino)methyl]furan-2-yl}-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a compound belonging to the class of 1,2,4-triazoles, known for their diverse biological activities. This compound features a unique structure combining a furan moiety with a triazole ring and a thione functional group, which enhances its potential for various applications in medicinal chemistry. The molecular formula for this compound is and its molecular weight is approximately 332.49 g/mol .
This compound can be classified under organic compounds, specifically as an organosulfur compound due to the presence of the thione group. It is synthesized as part of research into novel pharmacological agents, particularly those exhibiting anticancer properties . The compound's structure allows it to interact with biological systems in unique ways, making it a subject of interest in drug development.
The synthesis of 3-{5-[(dibutylamino)methyl]furan-2-yl}-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione can be achieved through several methods. A common approach involves the reaction of appropriate furan derivatives with triazole precursors in the presence of suitable catalysts or reagents that facilitate the formation of the thione group.
The detailed reaction pathways may vary based on the specific synthetic route chosen but generally involve multiple steps including nucleophilic substitutions and cyclization reactions .
The molecular structure of 3-{5-[(dibutylamino)methyl]furan-2-yl}-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione features:
The compound's SMILES notation is CC(C)N1C(=S)N(N=C(C)C)C(NCCCCC)C1
, which provides a linear representation of its structure .
BDBZLQWZKQRWON-UHFFFAOYSA-N
The chemical reactivity of 3-{5-[(dibutylamino)methyl]furan-2-yl}-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione includes:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved pharmacological properties .
The mechanism of action for compounds like 3-{5-[(dibutylamino)methyl]furan-2-yl}-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione often involves:
Research indicates that modifications in the structure can significantly alter these mechanisms, enhancing efficacy against specific targets .
The physical properties of 3-{5-[(dibutylamino)methyl]furan-2-yl}-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione include:
Chemical properties include:
Relevant data such as melting point and boiling point are critical for understanding its behavior in different environments but are not extensively reported in available literature .
3-{5-[(dibutylamino)methyl]furan-2-yl}-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has several potential applications:
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4